2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Medicinal Chemistry ADME Scaffold Optimization

2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 586409-15-6) is a heterocyclic building block distinguished by a 7-azaindole core with a unique 2,3,3-trimethyl substitution pattern and a carboxylic acid handle at the 5-position. This compound serves as a synthetic precursor to derivatives within a chemotype that has been extensively validated as inhibitors of multiple protein kinases, including FGFR , BTK , and c-Met , which are critical targets in oncology and inflammatory disease drug discovery programs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13906472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C=C(C=N2)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-6-11(2,3)8-4-7(10(14)15)5-12-9(8)13-6/h4-5H,1-3H3,(H,14,15)
InChIKeyLVTCEBMBAOUSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS 586409-15-6): An Evidence-Based Guide to a Privileged Kinase Scaffold


2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 586409-15-6) is a heterocyclic building block distinguished by a 7-azaindole core with a unique 2,3,3-trimethyl substitution pattern and a carboxylic acid handle at the 5-position. This compound serves as a synthetic precursor to derivatives within a chemotype that has been extensively validated as inhibitors of multiple protein kinases, including FGFR [1], BTK [2], and c-Met [3], which are critical targets in oncology and inflammatory disease drug discovery programs.

Procurement Risk: Why a Generic 7-Azaindole Carboxylic Acid Cannot Substitute for the 2,3,3-Trimethyl Scaffold


Substituting the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with a simpler, unsubstituted 7-azaindole-5-carboxylic acid (e.g., CAS 754214-42-1) or a mono-methyl analog is not functionally equivalent. The geminal dimethyl group at the 3-position is a well-established medicinal chemistry tactic to shield the pyrrole ring from oxidative metabolism [1]. Furthermore, the specific 2,3,3-trimethyl decoration creates a steric environment that directly influences kinase selectivity profiles, as demonstrated by FGFR inhibitors where even minor substitutions on the azaindole core dramatically shift potency across FGFR1-4 isoforms (IC50 ranging from 7 nM to 712 nM within a single scaffold series) [2]. Using an analog without this specific substitution pattern introduces significant risk of altered metabolic stability and divergent target selectivity, undermining the reproducibility of a lead optimization program.

Quantitative Differentiation: 2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid vs. Common Analogs


Stabilizing Gem-Dimethyl Effect: Metabolic Shielding Compared to Unsubstituted 7-Azaindole Core

The 3,3-gem-dimethyl substitution on the pyrrolo[2,3-b]pyridine core provides a documented metabolic shielding effect. In broader medicinal chemistry precedent, incorporating a gem-dimethyl group adjacent to a metabolically labile position (such as the pyrrole ring in azaindoles) has been shown to significantly boost metabolic stability by reducing oxidative metabolism. In one case, this strategy boosted the metabolic stability of a lead compound by over 15-fold [1]. While this precise measurement is not reported for the target compound itself (class-level inference), it is a direct consequence of its specific 2,3,3-trimethyl architecture compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 754214-42-1), which lacks this protection.

Medicinal Chemistry ADME Scaffold Optimization

Kinase Selectivity Tuning: Position-5 Carboxylic Acid as a Vector for FGFR Isoform Differentiation

The exact 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is a direct precursor to the FGFR inhibitor series developed by Su et al. (2021). In that series, compound 4h, a derivative elaborated from a similar 5-position handle, exhibited striking FGFR isoform selectivity: FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, and FGFR4 IC50 = 712 nM [1]. The >100-fold selectivity window between FGFR1 and FGFR4 is a direct consequence of the core scaffold geometry, which is established by the 2,3,3-trimethyl substitution and the vector provided by the 5-carboxylic acid. In contrast, the parent unsubstituted scaffold (compound 1 in the same study) showed only modest FGFR1 inhibition with an IC50 of 1.9 μM [1], confirming that the specific substitution pattern is a critical determinant of potency.

Kinase Inhibitors FGFR Structure-Activity Relationship

Solubility Enhancement: The Role of 3,3-Dimethyl Substitution in LogP and Aqueous Solubility

The 3,3-dimethyl substitution on the pyrrolo[2,3-b]pyridine core is reported to improve solubility compared to unsubstituted analogs [1]. The unsubstituted 1H-pyrrolo[2,3-b]pyridine core has a measured LogP of 1.82 [2]. While the specific LogP of the target compound is not experimentally reported, the addition of three methyl groups with a free carboxylic acid is expected to modulate lipophilicity and solubility. This class-level advantage is critical, as 7-azaindole-based kinase inhibitors frequently suffer from poor aqueous solubility, which hinders both in vitro assay reproducibility and in vivo formulation. This compound may serve as a solubility-optimized starting point.

Drug-like Properties Physicochemical Profile Solubility

Functional Handle Diversity: Carboxylic Acid Provides a Superior Derivatization Point vs. Halo-Precursors

The 5-carboxylic acid handle on the 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core enables direct amide coupling, a key step in generating kinase inhibitor libraries. This contrasts with the more commonly available 5-bromo (CAS 331777-85-6) or 5-chloro (CAS 596085-87-9) analogs, which require an additional metal-catalyzed carbonylation or cyanation step to install the equivalent functionality . In a reported structure-activity relationship (SAR) study, the carboxylic acid derivative was a direct precursor to compound 4h, the most potent FGFR inhibitor (FGFR1 IC50 = 7 nM) [1], whereas the 5-bromo analog necessitates a less atom-economical synthetic sequence. This functional group advantage translates to higher synthetic efficiency in generating final compounds.

Synthetic Chemistry Amide Coupling Parallel Synthesis

Molecular Weight Advantage: Lower MW than Common Ester Prodrugs and Advanced Intermediates

With a molecular weight (MW) of 204.23 g/mol , 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is significantly smaller than its methyl ester (MW 218.25 g/mol) or ethyl ester (MW 232.28 g/mol) derivatives. It also falls well within the ideal range for fragment-based screening (MW < 300 Da). In contrast, late-stage FGFR inhibitor candidates from the same chemotype, such as compound 4h, exceed 500 g/mol [1]. Using a low-MW, fragment-like building block provides maximum flexibility for lead optimization, as MW can be 'grown' strategically, whereas starting from a larger, more complex intermediate limits the design space. This lower starting point can help medicinal chemists stay within favorable Lipinski and lead-likeness guidelines.

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Optimal Use Cases: Where 2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Outperforms Alternatives


Targeted FGFR Inhibitor Library Synthesis Requiring Isoform Selectivity

In programs aimed at discovering FGFR1/2/3-selective inhibitors while sparing FGFR4 to avoid on-target toxicity, this building block provides direct access to the scaffold that has demonstrated >100-fold selectivity between FGFR1 and FGFR4 (7 nM vs. 712 nM) [1]. The 5-carboxylic acid handle allows rapid parallel amide coupling to explore the solvent-exposed region of the kinase, which is the primary selectivity determinant. Using the unsubstituted 7-azaindole-5-carboxylic acid alternative would result in a >270-fold loss in potency at FGFR1 [1], making it unsuitable for this application.

Lead Optimization of BTK or c-Met Inhibitors Seeking Improved ADME Profiles

The 2,3,3-trimethyl architecture inherently addresses a major ADME liability of the 7-azaindole chemotype: oxidative metabolism at the pyrrole ring. The gem-dimethyl group shields this site from CYP450-mediated oxidation, a benefit evidenced by >15-fold increases in metabolic stability reported for analogous gem-dimethyl incorporations [1]. For BTK inhibitor programs where pyrrolo[2,3-b]pyridine derivatives have shown IC50 values below 10 nM [2], this building block provides a balanced starting point for simultaneously optimizing potency and metabolic stability.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

With a molecular weight of 204.23 g/mol, this compound is ideal as a fragment hit for FBDD. Its 5-carboxylic acid is a native pharmacophore for hinge-binding interactions in kinases. In contrast to the larger methyl ester (218.25 g/mol) or ethyl ester (232.28 g/mol) alternatives, the free acid allows direct biophysical screening (SPR, ITC, NMR) without the need for ester hydrolysis, which can be incompatible with assay conditions. Its lower MW also leaves ample room for fragment growth while maintaining lead-like properties [1].

Kinase Chemical Probe Synthesis with Defined Intellectual Property (IP) Position

The specific 2,3,3-trimethyl-5-carboxylic acid substitution pattern is claimed within the generic Markush structures of key patents covering pyrrolo[2,3-b]pyridine kinase inhibitors, including those by Aventis Pharma [1] and Plexxikon [2]. For organizations developing novel chemical probes, procuring this exact intermediate ensures that the final compounds fall within a patent landscape that has been extensively mapped, allowing for clearer freedom-to-operate assessments compared to adopting a less common substitution pattern with unknown IP entanglements.

Quote Request

Request a Quote for 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.